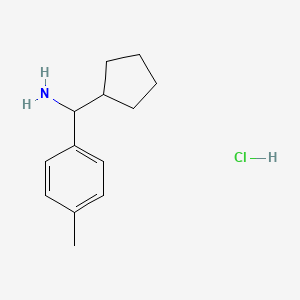

Cyclopentyl(p-tolyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

cyclopentyl-(4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-6-8-12(9-7-10)13(14)11-4-2-3-5-11;/h6-9,11,13H,2-5,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPNUJQQDCIWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of Cyclopentyl(p-tolyl)methanamine hydrochloride generally involves two main stages:

- Formation of the amine intermediate, Cyclopentyl(p-tolyl)methanamine

- Conversion of the free amine to its hydrochloride salt

The amine intermediate is typically synthesized via nucleophilic substitution or reductive amination involving p-tolylmethanone derivatives or corresponding aldehydes, followed by reaction with cyclopentylamine or cyclopentyl-containing reagents.

Preparation of Cyclopentyl(p-tolyl)methanamine

2.1 Reductive Amination Method

One of the most common approaches to synthesize secondary amines like Cyclopentyl(p-tolyl)methanamine is reductive amination of p-tolylmethanal (p-tolualdehyde) or p-tolylmethanone with cyclopentylamine.

-

- Mix p-tolualdehyde with cyclopentylamine in an appropriate solvent (e.g., dichloromethane or ethanol).

- Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the intermediate imine to the amine.

- Stir the reaction at room temperature or slightly elevated temperature (20–40 °C) for several hours until completion.

- Work-up involves aqueous extraction, drying, and purification by column chromatography or recrystallization.

-

- Solvent: Dichloromethane (DCM) or ethanol

- Reducing agent: NaBH(OAc)3 or NaCNBH3

- Temperature: 20–40 °C

- Time: 3–6 hours

This method yields the secondary amine with high selectivity and purity, as supported by analogous procedures in the literature for similar aryl-alkyl methanamines.

Alternatively, nucleophilic substitution on p-tolylmethyl halides (e.g., p-tolylmethyl chloride or bromide) with cyclopentylamine can be employed:

- Procedure:

- React p-tolylmethyl halide with cyclopentylamine in a polar aprotic solvent such as acetonitrile or DMF.

- Use mild heating (50–80 °C) to facilitate substitution.

- After reaction completion, quench and purify the amine.

This method is less commonly used due to potential side reactions and lower selectivity but can be optimized with careful control of conditions.

Formation of Hydrochloride Salt

Once the free amine Cyclopentyl(p-tolyl)methanamine is obtained, conversion to the hydrochloride salt is straightforward:

- Procedure:

- Dissolve the free amine in anhydrous ether or ethanol.

- Bubble dry hydrogen chloride gas or add a stoichiometric amount of HCl in ether.

- The hydrochloride salt precipitates out as a solid.

- Filter, wash with cold ether, and dry under vacuum.

This step improves the compound's stability, handling, and purity, which is critical for pharmaceutical or research applications.

Experimental Data Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive amination | p-Tolualdehyde, cyclopentylamine, NaBH(OAc)3 | DCM or ethanol | 20–40 °C | 3–6 hours | 70–85 | High selectivity, mild conditions |

| Nucleophilic substitution | p-Tolylmethyl chloride, cyclopentylamine | Acetonitrile/DMF | 50–80 °C | 4–8 hours | 50–65 | Requires careful optimization |

| Hydrochloride salt formation | HCl gas or HCl in ether | Ether or ethanol | 0–25 °C | 1–2 hours | >95 | Precipitation of pure salt |

Research Findings and Optimization Notes

- Solvent choice: Dichloromethane and ethanol are preferred for reductive amination due to good solubility and mild reaction conditions.

- Reducing agents: Sodium triacetoxyborohydride is favored over sodium cyanoborohydride for safety and selectivity.

- Temperature control: Mild temperatures prevent side reactions and over-reduction.

- Purification: Flash chromatography on silica gel using hexanes/ethyl acetate gradients yields pure amine intermediates.

- Salt formation: Use of anhydrous conditions during hydrochloride salt formation prevents hydrolysis and ensures high purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(p-tolyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Cyclopentyl(p-tolyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl(p-tolyl)methanamine hydrochloride is largely dependent on its interaction with biological targets. The amine group can form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

*Calculated based on atomic masses.

Key Observations :

- Cyclopentyl vs.

- Aromatic Substituents : The p-tolyl group (methyl-substituted benzene) offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in Compound 7 .

- Solubility : Solubility trends correlate with substituent polarity; the 3-methylbutoxy group in Compound 9 enhances lipophilicity, whereas the hydrochloride salt improves aqueous solubility .

Pharmacological and Regulatory Profiles

*Inferred from absence of regulatory mentions in evidence.

Key Observations :

- Opioid Analogs : Cyclopentyl fentanyl () shares a cyclopentyl group with the target compound, suggesting structural motifs critical for opioid receptor interaction. However, the target compound lacks the fentanyl-specific backbone, limiting direct pharmacological comparison .

Biological Activity

Cyclopentyl(p-tolyl)methanamine hydrochloride (CPTM) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

CPTM is characterized by the presence of a cyclopentyl group and a p-tolyl group attached to a methanamine backbone. This unique combination enhances its binding affinity to various biological targets, making it a valuable compound for research.

The biological activity of CPTM is primarily attributed to its amine functionality, which allows it to form hydrogen bonds and ionic interactions with proteins, enzymes, and receptors. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects. The compound may also undergo metabolic transformations to yield active metabolites that exert specific biological effects.

Biological Activity Overview

CPTM has been investigated for its potential applications in several areas:

- Enzyme Interactions : CPTM can serve as a substrate or inhibitor for various enzymes, facilitating studies on enzyme kinetics and inhibition mechanisms.

- Receptor Binding : Its structural features allow it to interact with neurotransmitter receptors, which may influence neurological pathways and behaviors.

In Vitro Studies

Several studies have explored the cytotoxic effects of CPTM on cancer cell lines. For instance, a comparative study demonstrated that CPTM exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells with an IC50 value in the micromolar range. This suggests potential use in cancer therapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CPTM | MCF-7 | 1.5 |

| Reference Drug | Doxorubicin | 0.5 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the cyclopentyl or p-tolyl groups can significantly alter the biological activity of CPTM. For example, substituting different functional groups on the aromatic ring has been found to enhance or reduce its cytotoxic effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPTM, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Cyclopentylamine | Cyclopentyl group only | Lower receptor affinity |

| p-Tolylamine | p-Tolyl group only | Limited enzyme inhibition |

| Cyclohexyl(p-tolyl)amine | Cyclohexyl instead of cyclopentyl | Altered pharmacokinetics |

CPTM stands out due to the combination of both cyclopentyl and p-tolyl groups, which confer distinct steric and electronic properties that enhance its reactivity and binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.